4,4'-Bis(hydroxymethyl)diphenyl ether
Overview
Description
4,4’-Bis(hydroxymethyl)diphenyl ether is a chemical compound with the molecular formula C14H14O3. It is also known by its CAS number 2350-43-8. This compound is characterized by the presence of two hydroxymethyl groups attached to a diphenyl ether backbone. It is used in various industrial applications, including the semiconductor industry, where it is utilized in the production of hardmask compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(hydroxymethyl)diphenyl ether typically involves the reaction of 4,4’-dihydroxydiphenyl ether with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl groups of the diphenyl ether react with formaldehyde to form the hydroxymethyl groups.
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis(hydroxymethyl)diphenyl ether is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The reaction is usually carried out in a continuous flow reactor to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(hydroxymethyl)diphenyl ether undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced to form diphenylmethanol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4,4’-diformyldiphenyl ether or 4,4’-dicarboxydiphenyl ether.
Reduction: Formation of 4,4’-bis(hydroxymethyl)diphenylmethanol.
Substitution: Formation of various substituted diphenyl ethers depending on the nucleophile used
Scientific Research Applications
4,4’-Bis(hydroxymethyl)diphenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the semiconductor industry for the production of hardmask compositions, which are essential in the fabrication of microelectronic devices
Mechanism of Action
The mechanism of action of 4,4’-Bis(hydroxymethyl)diphenyl ether involves its ability to undergo various chemical transformations due to the presence of reactive hydroxymethyl groups. These groups can participate in nucleophilic addition, oxidation, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxydiphenyl ether: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
4,4’-Diformyldiphenyl ether: Contains formyl groups instead of hydroxymethyl groups, leading to different reactivity and applications.
4,4’-Dicarboxydiphenyl ether: Contains carboxyl groups, which significantly alter its chemical properties and reactivity.
Uniqueness
4,4’-Bis(hydroxymethyl)diphenyl ether is unique due to the presence of two hydroxymethyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, polymer chemistry, and industrial applications .
Properties
IUPAC Name |
[4-[4-(hydroxymethyl)phenoxy]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRGCHXIWFSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946187 | |
Record name | [Oxydi(4,1-phenylene)]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-43-8 | |
Record name | [Oxydi(4,1-phenylene)]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Oxydibenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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